molecular formula C17H25N3O2S B15284085 N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide

Cat. No.: B15284085
M. Wt: 335.5 g/mol
InChI Key: STYHXLCQOVKLCW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide is a complex organic compound with a unique structure that includes a benzothiazepine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazepine ring.

    Acylation: The benzothiazepine intermediate is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

    Introduction of the Diethylaminoethyl Group: The final step involves the alkylation of the acetamide intermediate with diethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles such as halides or alkoxides can replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: A receptor tyrosine kinase inhibitor with a similar diethylaminoethyl group.

    Sorafenib: Another kinase inhibitor with structural similarities.

    Toceranib: Shares some structural features and biological activities.

Uniqueness

N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide is unique due to its benzothiazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetamide

InChI

InChI=1S/C17H25N3O2S/c1-3-20(4-2)10-9-18-16(21)11-13-12-23-15-8-6-5-7-14(15)19-17(13)22/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

STYHXLCQOVKLCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1CSC2=CC=CC=C2NC1=O

Origin of Product

United States

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